molecular formula C16H26N2O B3284089 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol CAS No. 778568-73-3

3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol

Cat. No.: B3284089
CAS No.: 778568-73-3
M. Wt: 262.39 g/mol
InChI Key: GWZXADJLASFFLZ-UHFFFAOYSA-N
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Description

3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol is a chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.4 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a methylamino group, along with a propanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol typically involves the reaction of 1-benzylpiperidine with formaldehyde and methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylpiperidinone derivatives, while reduction can produce various piperidine-based compounds .

Scientific Research Applications

3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, influencing signal transduction pathways and cellular responses. This modulation is often mediated through binding to the receptor’s active site, leading to either activation or inhibition of the receptor’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol is unique due to the combination of its benzyl, methylamino, and propanol functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)-methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-17(10-5-13-19)16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZXADJLASFFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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